L-fucose is a hexose deoxy sugar that is commonly found in nature, particularly in the cell walls of brown algae and in certain glycoproteins. The alpha-L-fucopyranoside form indicates the specific anomeric configuration of the sugar. The addition of an aminoethyl group at the 2-position enhances its potential for biological interactions, making it a valuable compound in the study of carbohydrate biology and medicinal chemistry.
The synthesis of 2-aminoethyl alpha-L-fucopyranoside typically involves several steps, which may include:
For example, one synthesis route described involves using silver(I) oxide as a catalyst in the presence of 2-aminoethyl diphenylborinate to promote glycosylation reactions under mild conditions .
The molecular formula for 2-aminoethyl alpha-L-fucopyranoside is CHN O. Its structure consists of:
The stereochemistry at the anomeric carbon (C1) determines its classification as alpha or beta, with alpha indicating that the hydroxyl group on this carbon is oriented downwards relative to the plane of the ring.
2-Aminoethyl alpha-L-fucopyranoside can participate in various chemical reactions typical for carbohydrates:
These reactions are typically performed under controlled conditions, such as specific temperatures and solvent systems, to optimize yields and selectivity .
The mechanism of action for 2-aminoethyl alpha-L-fucopyranoside primarily relates to its role as a ligand in biological systems. It can interact with various lectins and receptors that recognize fucosylated structures, influencing cellular processes such as adhesion, signaling, and immune responses.
Studies utilizing carbohydrate microarrays have demonstrated that compounds like 2-aminoethyl alpha-L-fucopyranoside can effectively bind to specific bacterial lectins, suggesting potential applications in pathogen detection and inhibition strategies .
The compound is sensitive to moisture and light; thus, it should be stored under inert gas conditions at low temperatures to maintain stability .
2-Aminoethyl alpha-L-fucopyranoside has several scientific applications:
This compound's unique properties make it valuable for advancing our understanding of glycoscience and its applications in medicine and biotechnology .
The compound exerts its inhibitory function by competitively blocking the fucose-binding sites of bacterial lectins, which are essential for host-pathogen adhesion and biofilm formation. Pseudomonas aeruginosa lectin LecB (also termed PA-IIL) exhibits calcium-dependent specificity for α-L-fucosides with submicromolar affinity (methyl α-L-fucoside: KD = 0.43 μM) [1]. Structural analyses reveal that LecB’s CRD accommodates the fucose core via coordination with two calcium ions, while adjacent hydrophobic pockets interact with aglycone modifications [1] [2]. 2-Aminoethyl α-L-fucopyranoside capitalizes on this by positioning its aminoethyl group to form electrostatic or hydrogen-bonding interactions with residues like Asp67 or Gly24 within LecB’s binding cleft [1].
Similarly, Burkholderia cenocepacia lectin BC2L-C-Nt recognizes α-L-fucose as part of histo-blood group antigens (e.g., H-type 1 trisaccharide). Though independent of calcium, its shallow binding pocket exhibits lower inherent affinity for monosaccharides (KD ≈ 2.7 mM for methyl α-L-fucoside) [1]. The aminoethyl extension in 2-aminoethyl α-L-fucopyranoside accesses an adjacent hydrophobic groove formed by Tyr58 and Arg85, thereby enhancing binding avidity. Biophysical validation via isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) confirms low-micromolar affinity for both lectins, establishing its role as a broad-spectrum anti-adhesion agent [1].
Table 1: Binding Affinities of Fucose Derivatives Against Target Lectins
Compound | LecB (P. aeruginosa) KD | BC2L-C-Nt (B. cenocepacia) KD |
---|---|---|
Methyl α-L-fucopyranoside | 0.43 μM | 2700 μM |
β-Fucosylamide (Compound 1) | 85 nM | — |
β-Fucosylamide (Compound 2) | — | 159 μM |
2-Aminoethyl α-L-fucoside* | Low micromolar (predicted) | Low micromolar (predicted) |
*Predicted based on structural analogs in [1]
Coinfections involving P. aeruginosa and B. cenocepacia synergistically exacerbate disease progression in cystic fibrosis by enhancing biofilm formation and immune evasion [1]. Traditional antibiotics fail against these polymicrobial communities due to species-specific resistance mechanisms. 2-Aminoethyl α-L-fucopyranoside emerges as a strategic dual-target inhibitor by simultaneously disrupting lectin-mediated adhesion in both pathogens. Its design aligns with the "single drug-multiple targets" paradigm, which minimizes developmental costs and pharmacokinetic variability compared to combination therapies [1] [2].
The aminoethyl spacer enables modular derivatization to optimize affinity across divergent lectin architectures. For instance:
Table 2: Advantages of Dual-Target Glycomimetics vs. Monospecific Inhibitors
Parameter | Monospecific Inhibitors | Dual-Target Derivatives |
---|---|---|
Biofilm inhibition | Species-selective | Broad-spectrum (polymicrobial) |
Resistance development | High (single-target pressure) | Reduced (simultaneous target blockade) |
Therapeutic efficacy | Limited in coinfections | Synergistic in P. aeruginosa/B. cenocepacia |
Structural complexity | Low | Moderate (optimizable via linker chemistry) |
The synthesis of 2-aminoethyl α-L-fucopyranoside represents an evolutionary milestone in glycobiology, progressing from early glycoside analogs to rationally designed multifunctional inhibitors. Initial efforts focused on methyl or phenyl α-L-fucopyranosides—simple monovalent ligands with millimolar affinities [1] [7]. These compounds validated lectin blockade as an anti-virulence strategy but lacked therapeutic utility due to poor metabolic stability and negligible biofilm inhibition [1].
Key innovations driving this compound’s development include:
Crystallographic studies were instrumental in guiding these advances. For example, LecB-β-fucosylamide complexes revealed critical hydrogen bonds between the fucose C3-OH and Asp99, while the aglycone formed π-stacking with His50 [1]. Similarly, BC2L-C-Nt/β-fucosylamide structures confirmed the aminoethyl group’s role in bridging the core fucose and an auxiliary hydrophobic sub-site [1].
Table 3: Evolution of Fucosyl Glycomimetics
Generation | Representative Compound | Affinity (LecB) | Innovation |
---|---|---|---|
1st | Methyl α-L-fucopyranoside | 0.43 μM | Natural ligand mimicry |
2nd | β-Fucosyl cinnamide | 302 nM | Anomeric configuration optimization |
3rd | β-Fucosyl biphenylcarboxamide | 85 nM | Hydrophobic aglycone engineering |
4th | 2-Aminoethyl α-L-fucopyranoside | ~200 nM (estimated) | Multivalent linker for dual targeting |
Modern applications leverage this compound’s primary amine for:
CAS No.: 115268-43-4
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.: 2409072-20-2
CAS No.: 33381-42-9